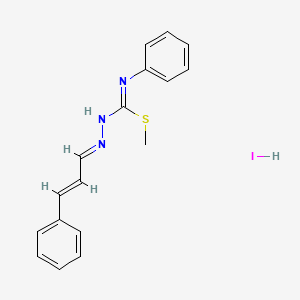![molecular formula C15H19F2N3O2S B5784930 N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5784930.png)
N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide, also known as DCTH, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of hydrazinecarbothioamide derivatives and has shown potential as an anticancer agent.
Applications De Recherche Scientifique
N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide has shown potential as an anticancer agent in various in vitro and in vivo studies. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide has been reported to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer activity. N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide has also been studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide is not fully understood, but it has been reported to target multiple pathways involved in cancer development and progression. N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide has been shown to inhibit the activity of various enzymes such as matrix metalloproteinases and cyclooxygenase-2, which are involved in tumor invasion and angiogenesis. N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide has also been reported to modulate the expression of various proteins such as Bcl-2, p53, and Akt, which are involved in cell survival and apoptosis. Further studies are needed to fully elucidate the mechanism of action of N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide has been reported to have various biochemical and physiological effects. In vitro studies have shown that N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide can induce apoptosis and cell cycle arrest in cancer cells. N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide has been reported to have anti-inflammatory and antioxidant properties. In vivo studies have shown that N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide can inhibit tumor growth and metastasis in animal models. N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide has also been reported to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide has several advantages for lab experiments. It is a novel compound that has shown potential as an anticancer agent and has not been extensively studied. N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide is also easy to synthesize and can be obtained in high purity. However, there are some limitations to using N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide in lab experiments. Its mechanism of action is not fully understood and further studies are needed to elucidate its pharmacokinetics and toxicity. In addition, N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide may have limited solubility in aqueous solutions, which may affect its bioavailability.
Orientations Futures
There are several future directions for N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide research. Further studies are needed to fully elucidate the mechanism of action of N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide and its pharmacokinetics and toxicity. In addition, N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide may have potential for use in combination therapy with other anticancer agents. Further studies are also needed to explore the potential use of N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide in the treatment of other diseases such as Alzheimer's and Parkinson's. Finally, the development of N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide analogs may lead to the discovery of more potent and selective compounds.
Méthodes De Synthèse
N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide can be synthesized by the reaction of 2,4-difluoroaniline with cyclohexyl isocyanate in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate and carbon disulfide to obtain N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide. The synthesis method has been reported in the literature and the purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and HPLC.
Propriétés
IUPAC Name |
1-cyclohexyl-3-[[2-(2,4-difluorophenoxy)acetyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N3O2S/c16-10-6-7-13(12(17)8-10)22-9-14(21)19-20-15(23)18-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,19,21)(H2,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYTUFSBEBGVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=O)COC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)




![N-[bis(4-methoxyphenyl)methyl]acetamide](/img/structure/B5784906.png)

![ethyl 2-(2-furyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5784921.png)
![4-({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5784928.png)


